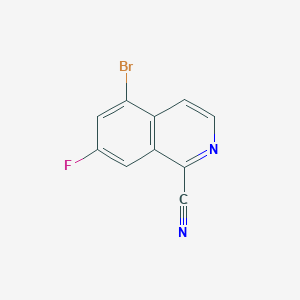![molecular formula C9H19NO B13215116 (2S)-2-[(tert-butoxy)methyl]pyrrolidine](/img/structure/B13215116.png)
(2S)-2-[(tert-butoxy)methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(tert-butoxy)methyl]pyrrolidine is a chiral pyrrolidine derivative with a tert-butoxy group attached to the second carbon of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(tert-butoxy)methyl]pyrrolidine typically involves the reaction of pyrrolidine with tert-butyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with tert-butyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into pyrrolidine derivatives, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(tert-butoxy)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl esters.
Reduction: The pyrrolidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as tert-butyl hydroperoxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include tert-butyl esters, reduced pyrrolidine derivatives, and substituted pyrrolidine compounds .
Scientific Research Applications
(2S)-2-[(tert-butoxy)methyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2S)-2-[(tert-butoxy)methyl]pyrrolidine involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, facilitating selective reactions at other sites on the molecule. The pyrrolidine ring can interact with enzymes and receptors, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate: This compound has a similar structure but with additional carboxylate groups.
2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyl: This compound features tert-butyl groups at different positions, providing different chemical properties.
tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a hydroxymethyl group instead of a tert-butoxy group .
Uniqueness
(2S)-2-[(tert-butoxy)methyl]pyrrolidine is unique due to its specific chiral configuration and the presence of the tert-butoxy group, which provides distinct reactivity and stability compared to other similar compounds.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxymethyl]pyrrolidine |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)11-7-8-5-4-6-10-8/h8,10H,4-7H2,1-3H3/t8-/m0/s1 |
InChI Key |
VWXSCKOHAKPRKK-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)(C)OCC1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


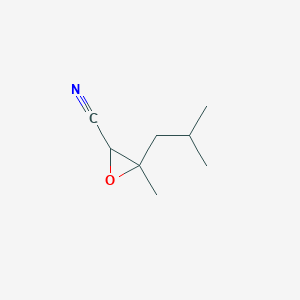
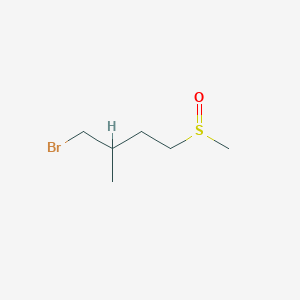
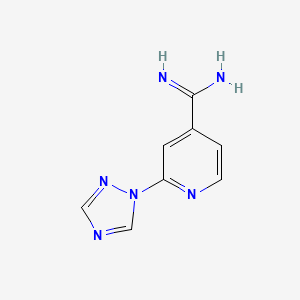
![3-[1-(Aminomethyl)-2-methylcyclopentyl]azetidin-3-ol](/img/structure/B13215062.png)
![3-Amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B13215075.png)

![tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13215091.png)
![tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate](/img/structure/B13215094.png)



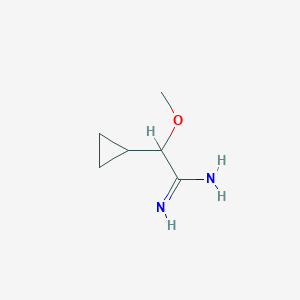
![Ethyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13215122.png)
